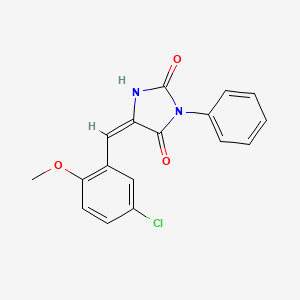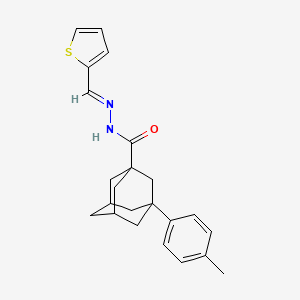![molecular formula C16H16N4OS B5758326 4,6-dimethyl-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyrimidine](/img/structure/B5758326.png)
4,6-dimethyl-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-dimethyl-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyrimidine is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains both pyrimidine and oxadiazole rings.
作用機序
The exact mechanism of action of 4,6-dimethyl-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyrimidine is not fully understood. However, studies have suggested that it may act by inhibiting various enzymes and signaling pathways involved in the above-mentioned activities.
Biochemical and Physiological Effects:
Studies have shown that 4,6-dimethyl-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyrimidine can have various biochemical and physiological effects, including:
1. Inhibition of bacterial growth: The compound can inhibit the growth of various bacteria by disrupting their cell membrane.
2. Induction of apoptosis: 4,6-dimethyl-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyrimidine can induce programmed cell death in cancer cells.
3. Inhibition of cytokine production: The compound can inhibit the production of pro-inflammatory cytokines, which can reduce inflammation.
実験室実験の利点と制限
The advantages of using 4,6-dimethyl-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyrimidine in lab experiments include its potential applications in various fields, its moderate yield, and its ability to inhibit bacterial growth and induce apoptosis in cancer cells. However, the limitations include its moderate purity and the need for further studies to fully understand its mechanism of action.
将来の方向性
There are many future directions for research on 4,6-dimethyl-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyrimidine, including:
1. Optimization of synthesis method: The synthesis method can be optimized to improve the yield and purity of the product.
2. Further studies on mechanism of action: More studies are needed to fully understand the mechanism of action of the compound.
3. Development of new derivatives: New derivatives of 4,6-dimethyl-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyrimidine can be synthesized and tested for their potential applications.
4. In vivo studies: In vivo studies can be conducted to determine the toxicity and pharmacokinetics of the compound.
Conclusion:
In conclusion, 4,6-dimethyl-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyrimidine is a synthetic compound that has potential applications in various fields. Its synthesis method involves a multistep process, and it has shown promising results in antimicrobial, anticancer, and anti-inflammatory activities. Further studies are needed to fully understand its mechanism of action and to develop new derivatives for potential applications.
合成法
The synthesis of 4,6-dimethyl-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyrimidine involves a multistep process. The starting materials are 4,6-dimethyl-2-thiouracil and 3-(4-methylphenyl)-1,2,4-oxadiazole-5-carbaldehyde. The reaction proceeds via the formation of a Schiff base intermediate, which is then reduced to yield the final product. The yield of the product is moderate, but the purity can be improved by recrystallization.
科学的研究の応用
4,6-dimethyl-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyrimidine has been studied for its potential applications in various fields. It has shown promising results in the following areas:
1. Antimicrobial activity: 4,6-dimethyl-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyrimidine has shown significant antimicrobial activity against both gram-positive and gram-negative bacteria.
2. Anticancer activity: Studies have shown that 4,6-dimethyl-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyrimidine has potential anticancer activity by inducing apoptosis in cancer cells.
3. Anti-inflammatory activity: 4,6-dimethyl-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyrimidine has shown anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
特性
IUPAC Name |
5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-3-(4-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4OS/c1-10-4-6-13(7-5-10)15-19-14(21-20-15)9-22-16-17-11(2)8-12(3)18-16/h4-8H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLUNPXILJUZJDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC(=CC(=N3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N'-[4-methoxy-3-(4-morpholinylmethyl)benzylidene]-2-furohydrazide](/img/structure/B5758244.png)


methanol](/img/structure/B5758263.png)






![N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}-4-isopropylbenzamide](/img/structure/B5758318.png)
![5-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B5758321.png)
![3-{[(8-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}benzoic acid](/img/structure/B5758330.png)
![2-fluoro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5758338.png)